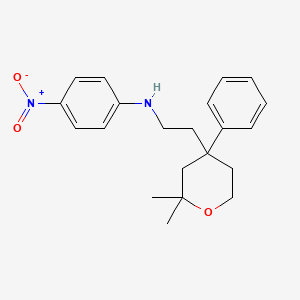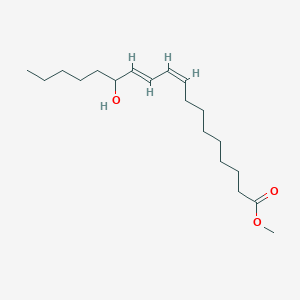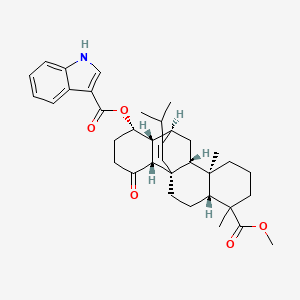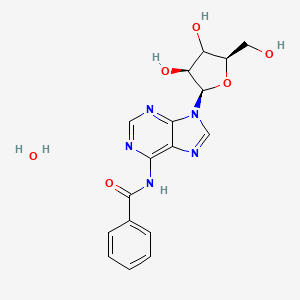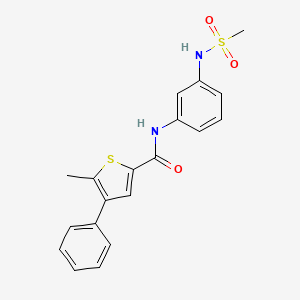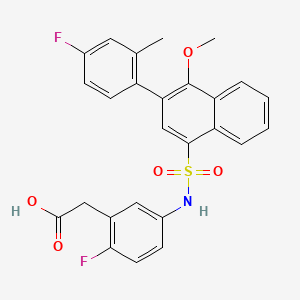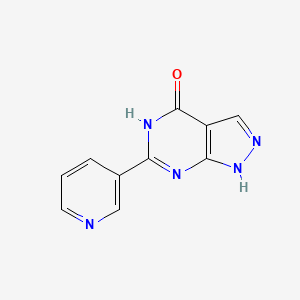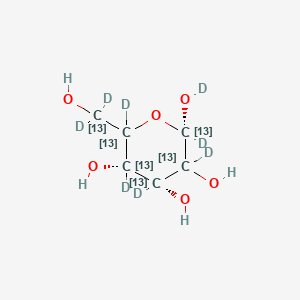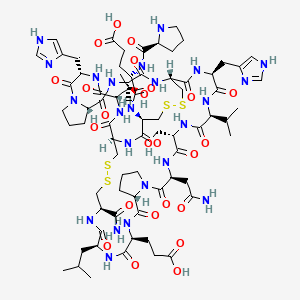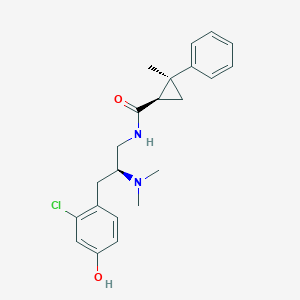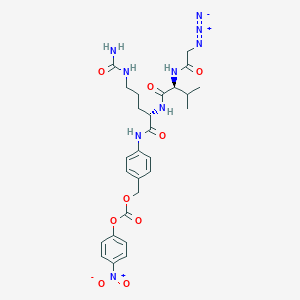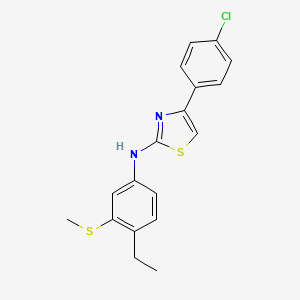
Hsp70/sirt2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsp70/sirt2-IN-1 is a dual inhibitor targeting both heat shock protein 70 (Hsp70) and sirtuin 2 (SIRT2). This compound has shown significant potential in cancer research due to its ability to inhibit the activity of these two proteins, which play crucial roles in cellular stress responses and metabolic regulation .
Preparation Methods
The synthesis of Hsp70/sirt2-IN-1 involves the preparation of thiazole-based derivatives. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving appropriate starting materials.
Functionalization of the thiazole ring: Various substituents are introduced to the thiazole ring to enhance its inhibitory activity against Hsp70 and SIRT2.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods.
Chemical Reactions Analysis
Hsp70/sirt2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the thiazole ring, potentially altering the compound’s inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
Hsp70/sirt2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: The compound has shown antitumor activity by inhibiting the functions of Hsp70 and SIRT2, which are involved in cancer cell survival and proliferation.
Neurodegenerative diseases: This compound is being studied for its potential to protect neurons and astrocytes against stress-induced damage, making it a promising candidate for treating neurodegenerative diseases.
Metabolic regulation: By inhibiting SIRT2, the compound can influence metabolic pathways, potentially offering therapeutic benefits for metabolic disorders.
Protein folding and stress response: Hsp70 is a molecular chaperone involved in protein folding and stress response.
Mechanism of Action
Hsp70/sirt2-IN-1 exerts its effects by inhibiting the activities of Hsp70 and SIRT2. Hsp70 is a molecular chaperone that assists in protein folding and protects cells from stress. Inhibition of Hsp70 disrupts these protective mechanisms, leading to increased cellular stress and potential cell death . SIRT2 is a histone deacetylase involved in regulating gene expression and metabolic processes. Inhibition of SIRT2 affects these pathways, leading to altered cellular metabolism and potentially reduced cancer cell proliferation .
Comparison with Similar Compounds
Hsp70/sirt2-IN-1 is unique due to its dual inhibitory activity against both Hsp70 and SIRT2. Similar compounds include:
VER-155008: A selective inhibitor of Hsp70, which has shown antiproliferative effects in cancer cells.
Thiazole-based SIRT2 inhibitors: These compounds share structural similarities with this compound and have shown varying degrees of inhibitory activity against SIRT2.
This compound stands out due to its ability to simultaneously target both Hsp70 and SIRT2, offering a broader range of potential therapeutic applications.
Properties
Molecular Formula |
C18H17ClN2S2 |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(4-ethyl-3-methylsulfanylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17ClN2S2/c1-3-12-6-9-15(10-17(12)22-2)20-18-21-16(11-23-18)13-4-7-14(19)8-5-13/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
UTJAFGZMEBYNKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
